

Propio-D5-phenone: A Technical Guide to its Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Propio-D5-phenone	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Propio-D5-phenone**. Due to the limited availability of public experimental data for this specific deuterated isotopologue, this document presents reference data for the unlabeled parent compound, propiophenone, and outlines the theoretical and expected variations in the spectra of **Propio-D5-phenone**. This approach provides a robust framework for researchers utilizing this compound as an internal standard or in metabolic studies.

Introduction to Propio-D5-phenone

Propio-D5-phenone (CAS No. 342610-99-5) is a deuterated form of propiophenone (CAS No. 93-55-0), where the five hydrogen atoms on the ethyl group have been replaced with deuterium.[1][2] Its molecular formula is $C_9H_5D_5O$, and it has an approximate molecular weight of 139.21 g/mol .[3] The IUPAC name for this compound is 1-phenylpropan-1-one-2,2,3,3,3-d5.

Isotopically labeled compounds like **Propio-D5-phenone** are critical tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis by mass spectrometry. The deuterium labeling provides a distinct mass difference from the unlabeled analyte, allowing for accurate quantification while maintaining similar chemical and physical properties.



Mass Spectrometry Data

Mass spectrometry is a fundamental technique for the characterization of **Propio-D5-phenone**, confirming its molecular weight and fragmentation patterns.

Expected Mass Spectrum of Propio-D5-phenone

The key distinction in the mass spectrum of **Propio-D5-phenone** compared to unlabeled propiophenone is the molecular ion peak. For the deuterated compound, the [M]+ peak is expected at m/z 139, reflecting the presence of five deuterium atoms.

Table 1: Comparison of Expected Key Mass Fragments for Propiophenone and **Propio-D5- phenone**.

Fragment	Propiophenone (C ₉ H ₁₀ O) m/z	Propio-D5-phenone (C ₉ H₅D₅O) Expected m/z	Description
[M]+	134	139	Molecular Ion
[M-C ₂ H ₅]+ / [M-C ₂ D ₅]+	105	105	Loss of the ethyl/deuterated ethyl radical
[C ₆ H ₅ CO]+	105	105	Benzoyl cation
[C ₆ H ₅]+	77	77	Phenyl cation
[C ₄ H ₃]+	51	51	Phenyl fragment

Reference Mass Spectrometry Data for Propiophenone

The following table summarizes the characteristic mass spectrometry peaks for unlabeled propiophenone.

Table 2: Mass Spectrometry Data for Propiophenone (CAS: 93-55-0).



m/z	Relative Intensity (%)	Fragment
134	15-25	[M]+
105	100	[C ₆ H ₅ CO]+
77	40-50	[C ₆ H ₅]+
51	10-20	[C4H3]+

Data is aggregated from publicly available spectral databases.

Experimental Protocol for Mass Spectrometry

A general protocol for acquiring the mass spectrum of **Propio-D5-phenone** is as follows:

- Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer, typically with an electron ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
- Ionization: Use a standard electron energy of 70 eV for EI.
- Analysis: Acquire the mass spectrum over a mass range of m/z 40-200.
- Data Interpretation: Identify the molecular ion peak and characteristic fragment ions.

NMR Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and environment of the atoms within a molecule.

Expected ¹H NMR Spectrum of Propio-D5-phenone

In the ¹H NMR spectrum of **Propio-D5-phenone**, the signals corresponding to the ethyl group will be absent due to the replacement of protons with deuterium. The spectrum will be simplified to only show the signals for the aromatic protons of the phenyl group.



Table 3: Expected ¹H NMR Data for **Propio-D5-phenone**.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.95	m	2H	Aromatic (ortho- protons)
~7.55	m	1H	Aromatic (para- proton)
~7.45	m	2H	Aromatic (meta- protons)

Reference ¹H NMR Data for Propiophenone

For comparison, the ¹H NMR data for unlabeled propiophenone is provided below.

Table 4: ¹H NMR Data for Propiophenone (CAS: 93-55-0) in CDCl₃.

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.97	d	7.8	2H	Aromatic (ortho- protons)
7.56	t	7.4	1H	Aromatic (para- proton)
7.46	t	7.6	2H	Aromatic (meta- protons)
3.00	q	7.2	2H	-CH ₂ -
1.23	t	7.2	3H	-СН₃

Data is aggregated from publicly available spectral databases.

Expected ¹³C NMR Spectrum of Propio-D5-phenone



The ¹³C NMR spectrum of **Propio-D5-phenone** will show signals for all nine carbon atoms. The carbons of the deuterated ethyl group will exhibit coupling to deuterium, resulting in multiplets. The chemical shifts will be similar to those of propiophenone, with minor isotopic shifts.

Table 5: Expected ¹³C NMR Data for **Propio-D5-phenone**.

Chemical Shift (ppm)	Description
~200	Carbonyl (C=O)
~137	Aromatic (quaternary)
~133	Aromatic (para-CH)
~128.6	Aromatic (meta-CH)
~128.0	Aromatic (ortho-CH)
~31	Methylene (-CD ₂ -)
~8	Methyl (-CD₃)

Reference ¹³C NMR Data for Propiophenone

The ¹³C NMR data for unlabeled propiophenone is presented for comparison.

Table 6: 13C NMR Data for Propiophenone (CAS: 93-55-0) in CDCl₃.

Chemical Shift (ppm)	Assignment
200.8	C=O
137.0	Aromatic (quaternary)
133.0	Aromatic (para-CH)
128.6	Aromatic (meta-CH)
128.0	Aromatic (ortho-CH)
31.8	-CH₂-
8.5	-CH₃



Data is aggregated from publicly available spectral databases.

Experimental Protocol for NMR Spectroscopy

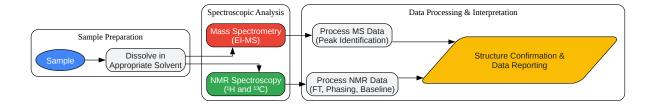
A general protocol for acquiring NMR spectra of **Propio-D5-phenone** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a
 deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover the expected range (e.g., 0-220 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Experimental Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a compound like **Propio-D5-phenone**.





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Caption: General workflow for the analysis of **Propio-D5-phenone**.

This guide provides the essential spectroscopic information and experimental considerations for researchers working with **Propio-D5-phenone**. While experimental data for the deuterated compound is not widely published, the provided reference data for propiophenone and the theoretical expectations for its deuterated analog offer a solid foundation for its characterization and use in analytical applications.

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References

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- To cite this document: BenchChem. [Propio-D5-phenone: A Technical Guide to its Spectroscopic Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1490012#propio-d5-phenone-nmr-and-mass-spectrometry-reference-data]



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